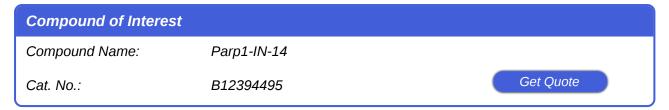


Parp1-IN-14 Target Engagement in Cells: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular target engagement of **Parp1-IN-14**, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The document details the mechanism of action, quantitative cellular activity, and methodologies for assessing target engagement, designed to aid researchers in the fields of oncology, DNA repair, and drug discovery.

Introduction to Parp1-IN-14 and Target Engagement

Parp1-IN-14 is a small molecule inhibitor of PARP1, an enzyme crucial for the repair of single-strand DNA breaks. Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and is a clinically validated anti-cancer strategy. Understanding the direct interaction of **Parp1-IN-14** with its target in a cellular environment is critical for elucidating its mechanism of action and for the development of effective therapeutics. Target engagement assays provide the necessary tools to quantify this interaction in living cells.

Quantitative Data on Parp1-IN-14 Cellular Activity

The cellular activity of **Parp1-IN-14** has been characterized by its potent enzymatic inhibition of PARP1 and its antiproliferative effects in cancer cell lines harboring DNA repair defects.



Parameter	Cell Line	Value	Reference
PARP1 Inhibition IC50	-	0.6 ± 0.1 nM	[1]
Antiproliferative IC50	MDA-MB-436 (BRCA1-/-)	< 0.3 nM	[1]
Antiproliferative IC50	Capan-1 (BRCA2-/-)	< 0.3 nM	[1]

Experimental Protocols for Assessing Target Engagement

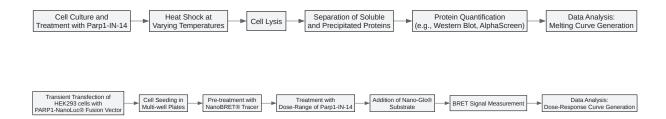
Directly measuring the interaction of an inhibitor with its target protein within the complex environment of a cell is crucial for validating its mechanism of action. The following are detailed protocols for state-of-the-art cellular target engagement assays that can be adapted for **Parp1-IN-14**.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells.[2][3]

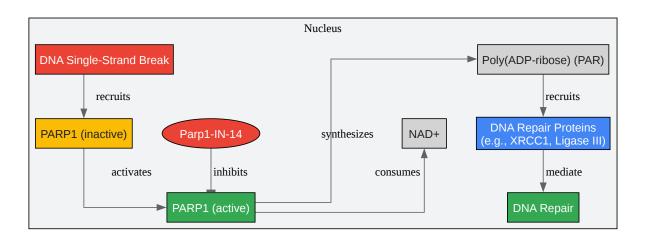
Principle: The binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Experimental Workflow:









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References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
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